N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a pyrimidine ring
Mechanism of Action
Target of Action
The primary target of N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
This compound acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . By preventing the breakdown of acetylcholine, it enhances the signaling in this pathway, which is involved in various cognitive functions such as learning and memory .
Biochemical Analysis
Biochemical Properties
N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound has been shown to interact with protein kinases, which are enzymes that transfer phosphate groups from ATP to specific amino acids in protein substrates. The interaction between this compound and protein kinases can lead to the inhibition of kinase activity, thereby affecting various cellular processes such as cell growth, differentiation, and metabolism .
Additionally, this compound has been observed to form hydrogen bonds with specific amino acid residues in the active sites of enzymes, further influencing their activity . These interactions highlight the compound’s potential as a modulator of enzymatic functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving protein kinases. By inhibiting kinase activity, this compound can alter the phosphorylation status of key signaling proteins, thereby modulating downstream signaling events .
Furthermore, this compound has been reported to affect gene expression by influencing transcription factors and other regulatory proteins. This can lead to changes in the expression levels of genes involved in cell proliferation, apoptosis, and metabolism . The compound’s impact on cellular metabolism is also notable, as it can alter metabolic flux and the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of protein kinases. The compound binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to substrate proteins . This inhibition can lead to a decrease in kinase activity and subsequent alterations in cellular signaling pathways.
In addition to kinase inhibition, this compound can also interact with other biomolecules, such as transcription factors and regulatory proteins, influencing their activity and stability . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in a decrease in its efficacy.
Long-term studies have also indicated that this compound can have lasting effects on cellular function. For example, continuous exposure to the compound can lead to sustained inhibition of kinase activity and prolonged alterations in gene expression . These findings underscore the importance of considering temporal effects when using this compound in research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit kinase activity without causing significant toxicity . As the dosage increases, the potential for adverse effects also rises. High doses of this compound can lead to toxicity, manifesting as cellular damage and organ dysfunction .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations. Key enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the oxidation and subsequent breakdown of the compound.
The metabolic products of this compound can also interact with other biomolecules, potentially influencing metabolic flux and the levels of various metabolites. These interactions highlight the compound’s role in modulating metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins. Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity.
The distribution of the compound within tissues is also influenced by its interactions with plasma proteins, which can affect its bioavailability and efficacy. Understanding these transport and distribution mechanisms is essential for optimizing the use of this compound in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been shown to localize to specific cellular compartments, such as the nucleus and cytoplasm. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these compartments.
In the nucleus, this compound can interact with transcription factors and other regulatory proteins, influencing gene expression. In the cytoplasm, the compound can modulate kinase activity and other signaling pathways. These subcellular interactions are essential for the compound’s biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperazine ring and its subsequent functionalization. The phenylethyl group is introduced through a nucleophilic substitution reaction, while the pyrimidine ring is formed via a cyclization reaction. Common reagents used in these reactions include ethylamine, phenylethyl bromide, and pyrimidine derivatives. The reaction conditions often involve the use of polar solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process typically includes steps such as purification through crystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Scientific Research Applications
N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including its role as a receptor antagonist or agonist.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-1-(2-phenylethyl)piperidin-4-amine: This compound shares a similar piperazine ring structure but differs in its substitution pattern.
N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide: This compound has a similar piperazine ring but includes additional functional groups and a different substitution pattern.
Uniqueness
N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5/c1-2-19-17-8-10-20-18(21-17)23-14-12-22(13-15-23)11-9-16-6-4-3-5-7-16/h3-8,10H,2,9,11-15H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDAYYLWXVFHQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N2CCN(CC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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